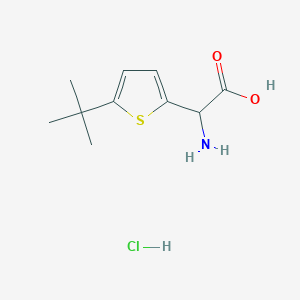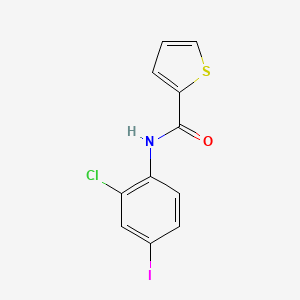methanone](/img/structure/B6137324.png)
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone, also known as PMK, is a precursor chemical used in the synthesis of MDMA (3,4-methylenedioxymethamphetamine), a popular recreational drug. Despite its association with illicit drug production, PMK has important scientific research applications, including its potential use as a starting material for the synthesis of other compounds with medicinal properties.
Wirkmechanismus
The mechanism of action of [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is not well understood, but it is believed to involve the inhibition of certain enzymes involved in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition can lead to an increase in the levels of these neurotransmitters in the brain, which can produce a range of effects including euphoria, increased sociability, and reduced anxiety.
Biochemical and Physiological Effects:
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include increased locomotor activity, increased heart rate, and increased body temperature. [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has also been shown to produce changes in brain chemistry, including an increase in the levels of certain neurotransmitters such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has several advantages as a starting material for the synthesis of medicinal compounds. It is relatively easy to synthesize, and it can be used as a starting material for the synthesis of a wide range of compounds with potential therapeutic applications. However, [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is also associated with certain limitations. For example, it is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is associated with certain safety concerns, including the risk of explosion during the synthesis process.
Zukünftige Richtungen
There are several potential future directions for research involving [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone. One area of interest is the synthesis of analogs of MDMA that have improved therapeutic potential and reduced neurotoxicity. Another area of interest is the synthesis of compounds that have potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. Additionally, further research is needed to better understand the mechanism of action of [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone and its effects on brain chemistry and behavior.
Synthesemethoden
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone can be synthesized through a multi-step process that involves the reaction of safrole with hydrobromic acid and acetic acid, followed by oxidation with potassium permanganate and reduction with sodium borohydride. The resulting product is then converted to [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone through a reaction with piperidine and isopropylphenyl ketone.
Wissenschaftliche Forschungsanwendungen
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been studied for its potential use in the synthesis of various compounds with medicinal properties. For example, [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone can be used as a starting material in the synthesis of analogs of MDMA that have reduced neurotoxicity and improved therapeutic potential. [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone can also be used in the synthesis of other compounds that have potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
Eigenschaften
IUPAC Name |
[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-16(2)28-20-9-3-6-17(12-20)22(25)18-8-5-11-24(13-18)14-19-7-4-10-21-23(19)27-15-26-21/h3-4,6-7,9-10,12,16,18H,5,8,11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWUKLAIWPKJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=C4C(=CC=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1,3-Benzodioxol-4-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-methyl-1-piperazinyl)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B6137242.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B6137248.png)


![6-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6137270.png)
![N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6137279.png)

![2-isopropyl-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6137302.png)

![1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6137318.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6137332.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B6137338.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137346.png)